2-Fluorobutane

Thermodynamics Isomer Stability Computational Chemistry

2-Fluorobutane (C4H9F, MW 76.11), also known as sec-butyl fluoride, is a halogenated hydrocarbon wherein a fluorine atom substitutes a hydrogen at the C2 position of the butane chain. This structural placement confers distinct stereochemical and physicochemical properties compared to its constitutional isomer, 1-fluorobutane, and other 2-halobutanes.

Molecular Formula C4H9F
Molecular Weight 76.11 g/mol
CAS No. 359-01-3
Cat. No. B1230682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobutane
CAS359-01-3
Synonyms2-fluorobutane
Molecular FormulaC4H9F
Molecular Weight76.11 g/mol
Structural Identifiers
SMILESCCC(C)F
InChIInChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3
InChIKeyIXHWZHXLJJPXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobutane (CAS 359-01-3): An Introductory Overview for Scientific Procurement


2-Fluorobutane (C4H9F, MW 76.11), also known as sec-butyl fluoride, is a halogenated hydrocarbon wherein a fluorine atom substitutes a hydrogen at the C2 position of the butane chain [1]. This structural placement confers distinct stereochemical and physicochemical properties compared to its constitutional isomer, 1-fluorobutane, and other 2-halobutanes. The compound is characterized by a low boiling point (25.1 °C) and a calculated log P of 1.82, reflecting its volatile, lipophilic nature [2]. Its primary industrial relevance stems from applications as a specialty plasma etching gas in semiconductor fabrication, as a potential low-GWP alternative in industrial processes, and as a chiral building block or mechanistic probe in organic synthesis [3].

2-Fluorobutane (CAS 359-01-3): Critical Rationale Against Simple In-Class Substitution


Substituting 2-fluorobutane with a generic 'fluorobutane' or other 2-halobutane without rigorous validation poses significant risk to experimental or process outcomes. Even within the C4H9F isomer set, 2-fluorobutane exhibits a distinctly higher 0 K enthalpy relative to its 1-fluorobutane counterpart, indicating a fundamental thermodynamic divergence that can influence reaction equilibria and pathway selectivity [1]. Furthermore, when comparing across halogens, the strong carbon-fluorine bond in 2-fluorobutane confers a drastically reduced reactivity in nucleophilic substitution and a markedly different elimination regiochemistry compared to 2-chlorobutane or 2-bromobutane, as demonstrated by computational studies [2]. Finally, application-specific purity requirements, such as the <1,000 ppm butene threshold critical for defect-free semiconductor dry etching, are not met by generic or crude 2-fluorobutane preparations, making substitution a source of process failure [3].

2-Fluorobutane (CAS 359-01-3): A Quantitative, Comparator-Driven Evidence Guide for Differentiated Selection


Thermodynamic Stability Divergence Between 2-Fluorobutane and its 1-Fluorobutane Constitutional Isomer

Computational analysis reveals a fundamental thermodynamic difference between the two constitutional isomers of fluorobutane. At 0 K, 2-fluorobutane possesses a higher relative enthalpy than 1-fluorobutane, indicating it is the less thermodynamically stable isomer under these conditions [1]. This difference in ground-state energy has direct implications for the equilibrium distribution of isomers and the relative stability of intermediates in synthetic pathways.

Thermodynamics Isomer Stability Computational Chemistry

Divergent Regioselectivity in Elimination Reactions: 2-Fluorobutane vs. 2-Chlorobutane

A comprehensive ab initio study comparing the gas-phase elimination reactions of 2-fluorobutane and 2-chlorobutane with a broad panel of nucleophiles (F–, HO–, CH3O–, (CH3)3CO–, NH2–, etc.) demonstrates that the nature of the halogen fundamentally alters the reaction's regiochemical outcome [1]. While the study finds that regiochemistry is most closely tied to the transition state's position on the E2 spectrum, the distinct electronic properties of the C-F versus C-Cl bond (bond strength, polarity) dictate the accessibility of E1cb-like versus E1-like transition states, thereby governing whether the least- or most-substituted alkene is favored.

Mechanistic Chemistry Elimination Reactions Regioselectivity

Global Warming Potential (GWP) as a Differentiator for 2-Fluorobutane Among Industrial Fluoroalkanes

Recent experimental kinetic data positions 2-fluorobutane as a low-impact alternative in applications where traditional hydrofluorocarbons (HFCs) or chlorofluorocarbons (CFCs) are under regulatory scrutiny. Its atmospheric lifetime, determined by reaction with hydroxyl (OH) radicals, is measured at 6.7 days, leading to exceptionally low global warming potentials (GWP) relative to CO2 over standard time horizons [1]. This contrasts sharply with widely used high-GWP HFCs like HFC-134a (GWP100 = 1,300) and HFC-23 (GWP100 = 12,400), which persist for years to centuries in the atmosphere.

Atmospheric Chemistry Sustainability Green Chemistry

Defined Thermal Decomposition Profile of 2-Fluorobutane Under GC Conditions

The thermal stability of 2-fluorobutane has been quantitatively mapped using gas chromatography, providing a clear operational window for its handling and use [1]. The compound begins to decompose at temperatures slightly above ambient and undergoes rapid thermal elimination to form a mixture of butene isomers (isobutene, trans-2-butene, cis-2-butene) at temperatures exceeding 120 °C. This data provides a critical specification for processes involving heating or high-temperature analytical methods.

Thermal Stability Process Safety Analytical Chemistry

Semiconductor-Grade Purity Specification: 99.9% 2-Fluorobutane with Controlled Butene Impurity

A specific, patented grade of 2-fluorobutane has been developed to meet the stringent demands of advanced semiconductor fabrication, particularly as a plasma etching gas for silicon nitride films [1]. The innovation lies not just in the high purity of 2-fluorobutane itself (≥99.9 vol%), but in the critical control of butene impurities to ≤1,000 ppm by volume. Uncontrolled butene content in generic or crude 2-fluorobutane leads to excessive hydrocarbon-based deposit formation during etching, causing process stoppage. This high-purity specification is a clear differentiator for procurement in the electronics industry.

Semiconductor Manufacturing Dry Etching High-Purity Chemicals

2-Fluorobutane (CAS 359-01-3): Application Scenarios Mapped to Verifiable Evidence


Specialty Plasma Etching Gas for Advanced Semiconductor Node Fabrication

2-Fluorobutane is employed as a plasma reaction gas for the selective dry etching of silicon nitride (SiN) films in semiconductor manufacturing. As detailed in Section 3, the use of a high-purity grade with a butene impurity level ≤1,000 ppm vol is critical to prevent hydrocarbon deposit formation that would otherwise halt the etching process [1]. This application is specifically validated for leading-edge processes with line widths of 20 nm or less, where material purity directly dictates device yield and performance.

Low Global Warming Potential (GWP) Alternative Fluid for Industrial Processes

Given its measured atmospheric lifetime of 6.7 days and a GWP100 of 1, 2-fluorobutane presents a viable, climate-friendly alternative to high-GWP HFCs such as HFC-134a (GWP100=1,300) in applications like specialty solvents, heat transfer fluids, or blowing agents [2]. The quantitative atmospheric chemistry data provided in Section 3 supports its selection for companies seeking to reduce their carbon footprint and comply with evolving environmental regulations like the Kigali Amendment to the Montreal Protocol.

Mechanistic Probe and Building Block in Selective Organic Synthesis

The unique reactivity of the C-F bond in 2-fluorobutane, particularly its divergent elimination regiochemistry compared to 2-chlorobutane as shown in ab initio studies, makes it a valuable tool for investigating reaction mechanisms and designing selective syntheses [3]. Researchers can leverage this compound to deliberately steer elimination pathways towards less-substituted alkenes (Hofmann product) or to study the kinetics and thermodynamics of fluoroalkane reactions, as the C-F bond strength provides a distinct contrast to other halogens.

Fluorinated Building Block for Pharmaceutical and Agrochemical R&D

As a small, chiral fluoroalkane, 2-fluorobutane serves as a starting material or intermediate in the synthesis of more complex fluorinated molecules of interest to the pharmaceutical and agrochemical industries [4]. The presence of the fluorine atom can enhance metabolic stability, modulate lipophilicity (log P = 1.82), and influence molecular conformation. The stereogenic center at C2, as noted in Section 1, offers an additional dimension of structural complexity for medicinal chemists exploring new chemical space.

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